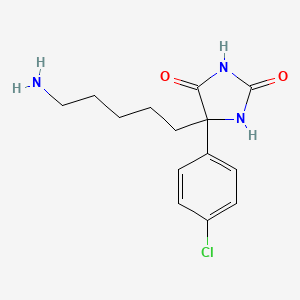

5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione

Description

5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic derivative of the imidazolidine-2,4-dione (hydantoin) core, characterized by a 4-chlorophenyl group and a 5-aminopentyl side chain. The hydantoin scaffold is renowned for its versatility in medicinal chemistry, often serving as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . The 4-chlorophenyl substituent may enhance lipophilicity and receptor binding, while the aminopentyl chain could confer solubility and pharmacokinetic advantages.

Properties

IUPAC Name |

5-(5-aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)14(8-2-1-3-9-16)12(19)17-13(20)18-14/h4-7H,1-3,8-9,16H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGGLJNBVJJIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCCCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the following steps:

Formation of the imidazolidine ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazolidine ring with a 4-chlorophenyl group, which can be done using a chlorinating agent.

Attachment of the 5-aminopentyl group: This can be accomplished through a nucleophilic substitution reaction, where the imidazolidine ring is reacted with a suitable aminopentyl halide.

Industrial Production Methods

In an industrial setting, the production of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidazolidine ring to its reduced form, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

The compound features an imidazolidine ring with an amino group and a chlorophenyl substituent, which may influence its biological activity and solubility characteristics.

Pharmaceutical Development

5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in treating various conditions due to their ability to modulate biological pathways.

Case Study: Antiepileptic Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit antiepileptic properties. A study highlighted the synthesis of various derivatives through nucleophilic substitution reactions, which were tested for their efficacy in seizure models. The modifications at the imide position were crucial for enhancing pharmacological activity .

Chemical Synthesis and Modification

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of diverse derivatives through acylation, halogenation, and reduction reactions.

Table: Synthetic Pathways for Derivatives

| Reaction Type | Example Derivative | Yield (%) |

|---|---|---|

| Acylation | 3-Acetyl-5-(4-chlorophenyl)imidazolidine-2,4-dione | 85 |

| Halogenation | 5-Bromo-5-(4-chlorophenyl)imidazolidine-2,4-dione | 90 |

| Nucleophilic Substitution | 5-(5-Aminopentyl)-5-(3-fluorophenyl)imidazolidine-2,4-dione | 75 |

These synthetic routes are valuable for producing compounds with tailored properties suitable for specific applications.

Biological Studies

The biological activity of this compound and its derivatives has been a focal point in research studies. Investigations into their mechanisms of action have revealed interactions with cellular pathways that are relevant to cancer therapy and neuroprotection.

Findings from Recent Studies

Recent studies have demonstrated that certain derivatives can inhibit specific enzymes involved in cancer progression. For instance, compounds modified at the N3 position showed enhanced inhibitory effects on tumor cell lines compared to unmodified analogs .

Potential in Drug Design

Due to its structural features, there is ongoing research into utilizing this compound as a lead structure for novel drug development. The presence of the chlorophenyl group is particularly significant for increasing lipophilicity and improving cellular uptake.

Insights from Computational Studies

Computational docking studies have suggested that derivatives of this compound can effectively bind to target proteins involved in disease pathways, indicating potential therapeutic roles .

Mechanism of Action

The mechanism of action of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Substituent Variations:

- Arylidene/benzylidene groups : Compounds like (Z)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione () and (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione () feature conjugated double bonds, influencing UV absorption and electronic properties.

- Piperazine/hydantoin hybrids : Phenylpiperazine-hydantoin derivatives () exhibit α1-adrenergic/serotonin receptor modulation, with substituents like methoxy or ethoxy groups affecting receptor affinity.

- Sulfonyl derivatives : 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione () demonstrates hypoglycemic and aldose reductase inhibitory activity, attributed to the sulfonyl group’s electron-withdrawing effects.

Spectroscopic and Photochemical Properties

- UV Absorption : (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., 4f, 4g) exhibit λmax values comparable to avobenzone (310–370 nm), with molar absorption coefficients exceeding 20,000 M⁻¹cm⁻¹. Elongation of the conjugated spacer induces bathochromic shifts, critical for UV-filter applications .

- NMR Signatures : The N1H proton in hydantoin derivatives resonates downfield (~10.6–10.8 ppm), indicative of hydrogen bonding. Aromatic protons in 4-chlorophenyl or 4-fluorophenyl groups appear at 7.0–7.5 ppm ().

Antiparasitic Activity:

Imidazolidinic analogs like (Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene)hydantoin disrupt S. mansoni tegumental structure, causing spine loss and body contraction . The 4-chlorophenyl group in the target compound may enhance similar bioactivity.

Enzyme Inhibition:

- Aldose Reductase : Sulfonyl derivatives () inhibit aldose reductase (IC50 < 1 µM), critical for diabetic complication management.

- Phosphodiesterase 4 (PDE4) : Select hydantoin-piperazine hybrids (e.g., compound 18 in ) show negligible PDE4 inhibition, highlighting selectivity for serotonin receptors.

Receptor Binding:

- 5-HT1A/5-HT7 Receptors: Derivatives with 3,4-dimethoxybenzylidene and piperazine fragments () achieve sub-nanomolar Ki values, surpassing reference drugs like NAN-190.

- α1-Adrenergic Receptors : Methoxy and ethoxy substituents on the benzylidene group () modulate receptor affinity, with 4-methoxy derivatives (compound 6) showing optimal activity.

Biological Activity

5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(5-aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione

- CAS Number : 878787-98-5

- Molecular Formula : C14H18ClN3O2

- Molecular Weight : 295.765 g/mol

The compound features an imidazolidine ring with a 5-aminopentyl and a 4-chlorophenyl group, which are crucial for its biological activity.

The biological activity of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various cellular pathways. The compound's ability to bind to specific targets allows it to exert antimicrobial and anticancer properties .

Anticancer Properties

Research indicates that compounds similar to 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of benzimidazole derivatives in hypoxic tumor environments, showing that specific structural modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells. This suggests that the imidazolidine scaffold may also confer similar properties .

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. While specific data on 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is limited, related compounds have demonstrated efficacy against bacterial strains, indicating that this class of compounds could be promising in developing new antimicrobial agents.

Case Study: Cytotoxicity in Tumor Cells

A significant study focused on the cytotoxic effects of imidazolidine derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The study utilized proliferation assays and apoptosis tests to evaluate the compounds' effectiveness. Results indicated that selected derivatives induced apoptosis in tumor cells under hypoxic conditions, highlighting their potential as lead compounds for further development .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 25 | Apoptosis induction |

| Compound B | WM115 | 30 | DNA damage |

Q & A

What are the recommended synthetic routes for 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Basic

The synthesis of imidazolidine-2,4-dione derivatives typically involves sulfonylation or alkylation of a core imidazolidine scaffold. For example, sulfonylation reactions using 4-chlorobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base and DMAP as a catalyst have been reported for analogous compounds. Reaction monitoring via TLC and purification through acid-base extraction (1 N HCl) are critical steps . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (room temperature vs. reflux).

What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Basic

X-ray crystallography is the gold standard for structural confirmation, providing bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯F contacts in related derivatives) . Complementary techniques include:

- NMR spectroscopy : For verifying substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- Mass spectrometry : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Elemental analysis : To validate purity (>95%) .

How can contradictions in crystallographic data between structurally similar derivatives be resolved?

Advanced

Discrepancies in crystallographic parameters (e.g., RMS fit values or centroid-to-centroid distances) may arise from variations in substituents or packing interactions. For example, in sulfonylated derivatives, the inclination angle between phenyl rings differs by ~2.6° between two independent molecules in the asymmetric unit due to steric and electronic effects . Resolution strategies include:

- High-resolution X-ray diffraction : To reduce measurement errors.

- Computational modeling : Density Functional Theory (DFT) to compare experimental and theoretical geometries.

- Statistical validation : Using tools like R-factors (<0.05) and data-to-parameter ratios (>15) .

What computational methodologies are effective for optimizing reaction pathways and predicting synthetic yields?

Advanced

Quantum chemical calculations (e.g., reaction path searches using Gaussian or ORCA) combined with machine learning can predict transition states and energetics. For instance, ICReDD’s approach integrates reaction path simulations with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Key steps:

- Transition state analysis : Identify rate-limiting steps.

- Solvent modeling : COSMO-RS for polarity/solubility effects.

- Yield prediction : QSAR models trained on analogous reactions .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced aldose reductase inhibitory activity?

Advanced

SAR studies on imidazolidine-2,4-dione derivatives highlight the importance of:

- Electron-withdrawing groups : The 4-chlorophenyl moiety enhances binding to aldose reductase’s hydrophobic pocket .

- Substituent positioning : Para-substituted aryl groups improve steric compatibility vs. meta-substituted analogs .

- Hydrogen-bonding motifs : N–H⋯O interactions with catalytic residues (e.g., Tyr48) are critical for inhibition .

Methodology : - In vitro assays : Measure IC₅₀ values using recombinant aldose reductase.

- Docking simulations : AutoDock Vina to predict binding poses .

What strategies are recommended for addressing solubility challenges in biological assays?

Basic

For in vitro studies, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solutions. For example:

- Stock solution : 10 mM in DMSO, diluted in PBS (pH 7.4) to working concentration.

- Dynamic light scattering (DLS) : Monitor aggregation at 25°C .

For in vivo applications, consider PEGylation or lipid nanoparticle encapsulation to improve bioavailability .

How do structural modifications (e.g., halogen substitution) impact the compound’s stability under physiological conditions?

Advanced

Halogen atoms (e.g., Cl, F) influence stability via:

- Electrophilicity : Chlorine increases metabolic resistance by reducing cytochrome P450 oxidation.

- Hydrolytic stability : Fluorine at the para position enhances resistance to esterase-mediated degradation .

Assessment methods : - Accelerated stability testing : HPLC monitoring under varying pH (1–13) and temperature (4–37°C).

- Mass spectrometry : Detect degradation products (e.g., imidazolidine ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.